Chemical structure and properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile
Chemical structure and properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile
CAS Registry Number: 1394671-01-2 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1][2]
Executive Summary
2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organonitrile intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a 2-chlorophenyl moiety linked to a methoxy-substituted acetonitrile group.[1][3] This compound serves as a critical "masked" carbonyl equivalent and a precursor to
Its chemical significance lies in the ortho-chlorine substituent , which introduces steric bulk and lipophilicity, influencing the metabolic stability and binding affinity of downstream medicinal compounds. It is frequently employed in the development of agrochemicals and antithrombotic agents structurally related to the clopidogrel class, where the
Chemical Identity & Structural Analysis[3][4][5]
The molecule features a chiral center at the
Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-(2-Chlorophenyl)-2-methoxyacetonitrile | Official nomenclature |
| SMILES | COC(C#N)C1=CC=CC=C1Cl | Canonical string |
| InChI Key | XCZZVTNTIRSPFT-UHFFFAOYSA-N | Unique Identifier |
| Physical State | Viscous Oil or Low-melting Solid | Based on structural analogues |
| Boiling Point | ~280°C (Predicted) | High BP due to polarity |
| Solubility | DCM, Chloroform, Methanol, DMSO | Hydrophobic aromatic ring |
| pKa | ~18-20 ( | Activated by nitrile/phenyl |
| LogP | 2.2 (Predicted) | Moderate lipophilicity |
Structural Conformation
The ortho-chloro group exerts a steric field effect , forcing the methoxy-acetonitrile side chain out of planarity with the benzene ring. This "twisted" conformation is chemically significant:
-
Shielding: The chlorine atom protects the benzylic position from oxidative degradation.
-
Reactivity: Nucleophilic attack at the nitrile carbon is sterically modulated, often requiring higher reaction temperatures compared to the unsubstituted phenyl analog.
Synthetic Pathways[7]
The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile generally proceeds via the functionalization of 2-chlorobenzaldehyde . Two primary industrial routes are employed depending on the required purity and scale.
Route A: The Cyanohydrin Methylation (Stepwise)
This is the classical approach. 2-Chlorobenzaldehyde is converted to its cyanohydrin, followed by O-methylation.
-
Cyanohydrin Formation: Reaction with NaCN/AcOH or TMSCN/ZnI₂ yields 2-(2-chlorophenyl)-2-hydroxyacetonitrile.
-
O-Methylation: The hydroxyl group is methylated using Methyl Iodide (MeI) and Silver Oxide (Ag₂O) or Dimethyl Sulfate (DMS) under phase-transfer conditions. Note: Standard basic alkylation (NaH) can cause reversion of the cyanohydrin to the aldehyde.
Route B: The Acetal Cyanation (Direct)
A more modern, convergent route involves the reaction of the dimethyl acetal of 2-chlorobenzaldehyde with Trimethylsilyl Cyanide (TMSCN).
-
Acetalization: 2-Chlorobenzaldehyde + MeOH (acid cat.)
Dimethyl acetal. -
Cyanation: Acetal + TMSCN (Lewis Acid, e.g., BF₃·OEt₂)
Target Product + MeOTMS.-
Advantage: Avoids unstable cyanohydrin intermediates and yields high purity.
-
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route B (via Acetal) is preferred for stability.
Reactivity & Applications
This molecule acts as a versatile electrophilic scaffold . The nitrile group (
Hydrolysis: Access to -Methoxy Acids
Under acidic conditions (HCl/MeOH) or basic conditions (NaOH/H₂O), the nitrile hydrolyzes to the carboxylic acid or amide.
-
Product: 2-(2-Chlorophenyl)-2-methoxyacetic acid.
-
Use: These acids are bioisosteres of mandelic acid derivatives, often investigated for anti-inflammatory properties.
Reduction: Synthesis of -Amino Ethers
Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the primary amine.
-
Product: 2-(2-Chlorophenyl)-2-methoxyethanamine.
-
Use: This is a core pharmacophore for monoamine neurotransmitter reuptake inhibitors . The 2-chloro substitution mimics the substitution pattern found in sertraline and related psychotropic agents.
Grignard Addition: Ketone Synthesis
Reaction with organometallics (R-MgX) followed by acidic workup converts the nitrile to a ketone, retaining the
-
Application: Synthesis of
-methoxy ketones, which are difficult to access via direct alpha-oxidation.
Reactivity Logic Map
Figure 2: Divergent synthesis pathways from the parent nitrile.
Analytical Characterization (Predicted)
For researchers validating the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
- 7.45–7.20 (m, 4H, Ar-H): Characteristic aromatic pattern for 2-substituted benzene.
- 5.45 (s, 1H, CH -CN): The benzylic proton appears as a singlet (or slight doublet if long-range coupling exists).
- 3.55 (s, 3H, O-CH ₃): Strong singlet for the methoxy group.
-
IR Spectroscopy:
-
2240 cm⁻¹: Weak but sharp signal characteristic of the non-conjugated Nitrile (
) stretch. -
1100 cm⁻¹: C-O-C ether stretch.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion
(3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). -
Base peak often involves loss of the cyano group
.
-
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.
-
Skin/Eye Irritation: Irritant.[4] The benzylic nature suggests potential sensitization.
Handling Procedures:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Spill Cleanup: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.
References
-
PubChem. (n.d.).[4] 2-(2-chlorophenyl)-2-methoxyacetonitrile (Compound).[1][2][3] National Library of Medicine. Retrieved February 25, 2026, from [Link]
Sources
- 1. 1394671-01-2|2-(2-Chlorophenyl)-2-methoxyacetonitrile|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 2-(2-chlorophenyl)-2-methoxyacetonitrile (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile | C12H13ClN2O | CID 3810475 - PubChem [pubchem.ncbi.nlm.nih.gov]
